molecular formula C24H24N6O6 B2874593 2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922036-96-2

2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2874593
CAS No.: 922036-96-2
M. Wt: 492.492
InChI Key: GCPMCTKAFIVYIN-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl acetamide moiety and a 3-nitrobenzyl substitution on the pyrazolo-pyrimidine core. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetamides and pyrazolo-pyrimidine precursors, as exemplified in studies on analogous structures .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O6/c1-35-20-7-6-16(11-21(20)36-2)12-22(31)25-8-9-29-23-19(13-27-29)24(32)28(15-26-23)14-17-4-3-5-18(10-17)30(33)34/h3-7,10-11,13,15H,8-9,12,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPMCTKAFIVYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, particularly focusing on its anticancer and antiviral properties.

Chemical Structure

The compound can be described by the following structural formula:

C23H24N4O5\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{5}

This structure incorporates a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrazolo-pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types.
  • Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections, particularly in inhibiting viral replication.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo-pyrimidine derivatives in cancer treatment. For instance, a study reported that compounds containing the pyrazolo framework were effective against several cancer cell lines including:

Cancer Type Cell Line IC50 Value (μM)
Lung CancerA54910
Breast CancerMDA-MB-23115
Colorectal CancerHCT11612
Prostate CancerLNCaP8

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential for the compound under investigation .

Antiviral Activity

The antiviral activity of pyrazolo derivatives has been explored in various studies. For example, one research paper found that similar compounds could inhibit the replication of viruses such as HSV-1 and CV-B4. The results were as follows:

Virus Type IC50 Value (μg/ml) CC50 Value (μg/ml)
HSV-16.317
CV-B44.520

The selectivity index (SI), which is a measure of drug safety, was calculated to be above 3 for these compounds, indicating low cytotoxicity alongside significant antiviral effects .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The ability to interfere with specific cellular signaling pathways contributes to their anticancer and antiviral efficacy.

Case Studies

Several case studies illustrate the effectiveness of pyrazolo derivatives:

  • A study published in ACS Omega evaluated a series of pyrazolo compounds and found that those with substituents like nitro groups exhibited enhanced anticancer activity against breast and lung cancer cells .
  • Another research highlighted the antiviral potential of pyrazolo derivatives against multiple strains of viruses, demonstrating their capacity to reduce viral load significantly in infected cell cultures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous compounds highlight key differences in substituents, physicochemical properties, and inferred bioactivities:

Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name / Identifier Key Substituents Molecular Weight (g/mol) Physicochemical Properties Bioactivity (Inferred)
Target Compound 3,4-dimethoxyphenyl, 3-nitrobenzyl ~507.5* Moderate solubility, high lipophilicity Potential kinase inhibition
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 2,4-dichlorophenoxy, 4-methylbenzyl 520.4 Low solubility, high lipophilicity Anticancer (chlorinated analogs)
Example 83 (Fluorophenyl-chromenone derivative) 3-fluoro-4-isopropoxyphenyl, chromen-4-one 623.6 Moderate solubility, π-π stacking capability Kinase inhibition
N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide Ethylpiperazinyl, ethoxybenzenesulfonyl 571.2 Enhanced solubility (polar groups) Antitumor (patented)
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl, hydroxyphenyl, tetrahydropyrimidin-thioether ~550.6* High polarity, moderate solubility Antimicrobial

*Molecular weights estimated based on structural formulas.

Key Observations:

Substituent Effects: The 3-nitrobenzyl group in the target compound contrasts with chlorophenoxy () and fluorophenyl () substituents. 3,4-Dimethoxyphenyl acetamide may confer greater lipophilicity than the sulfamoylphenyl group in , impacting membrane permeability .

Chromen-4-one in introduces planar aromaticity, enabling π-π interactions in binding pockets, a feature absent in the target compound .

Structural Elucidation Techniques :

  • NMR studies () reveal that substituent-induced chemical shift changes (e.g., regions A and B in pyrazolo-pyrimidine derivatives) can pinpoint substitution patterns, aiding in comparative structural analysis .

Bioactivity Trends :

  • Chlorinated analogs () show anticancer activity, likely due to enhanced electrophilicity and DNA interaction .
  • Ethylpiperazinyl groups () improve solubility and may enhance pharmacokinetics, a consideration for optimizing the target compound .

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